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Compound of Interest

Compound Name:
Methyl 3-formyl-4-

hydroxybenzoate

Cat. No.: B157316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methyl 3-formyl-4-
hydroxybenzoate against structurally related alternatives. The data presented is intended to

aid in the characterization and identification of these compounds through nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 3-formyl-4-
hydroxybenzoate and three alternative compounds: methyl 4-hydroxybenzoate, methyl 3-

formylbenzoate, and 3-formyl-4-hydroxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b157316?utm_src=pdf-interest
https://www.benchchem.com/product/b157316?utm_src=pdf-body
https://www.benchchem.com/product/b157316?utm_src=pdf-body
https://www.benchchem.com/product/b157316?utm_src=pdf-body
https://www.benchchem.com/product/b157316?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Aromatic
Protons (ppm)

-OCH₃ (ppm) -CHO (ppm)
-OH / -COOH
(ppm)

Methyl 3-formyl-

4-

hydroxybenzoate

7.83 (d, J = 7.6

Hz, 1H), 7.72 (d,

J = 9.2 Hz, 1H),

7.45–7.34 (m,

1H), 7.28–7.19

(m, 1H)[1]

3.91 (s, 3H)[1] 9.8 (s, 1H) 11.2 (s, 1H)

Methyl 4-

hydroxybenzoate

7.86 (d, 2H),

6.82 (d, 2H)[2]
3.84 (s, 3H)[2] - ~5-6 (br s, 1H)

Methyl 3-

formylbenzoate

8.25 (s, 1H), 8.15

(d, 1H), 7.95 (d,

1H), 7.6 (t, 1H)

3.95 (s, 3H) 10.1 (s, 1H) -

3-Formyl-4-

hydroxybenzoic

Acid

7.9 (d, 1H), 7.6

(s, 1H), 7.1 (d,

1H)

- 9.9 (s, 1H) >11 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
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Compound
Aromatic
Carbons (ppm)

-OCH₃ (ppm)
C=O (ester)
(ppm)

C=O
(aldehyde/acid
) (ppm)

Methyl 3-formyl-

4-

hydroxybenzoate

160.0, 132.3,

132.1, 130.0,

129.8, 125.2,

120.0, 119.6,

116.5[1]

52.2[1] 165.7[1] 196.0

Methyl 4-

hydroxybenzoate

163.6, 132.8

(2C), 122.2,

116.2 (2C)[2]

52.3[2] 168.7[2] -

Methyl 3-

formylbenzoate

137.5, 134.5,

133.0, 130.0,

129.5, 129.0

52.5 166.0 191.5

3-Formyl-4-

hydroxybenzoic

Acid

162.0, 136.0,

131.0, 125.0,

120.0, 118.0

- -
170.0 (acid),

195.0 (aldehyde)

Table 3: IR Spectroscopic Data (cm⁻¹)
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Compound O-H Stretch
C-H (sp²)
Stretch

C=O
Stretch
(ester)

C=O
Stretch
(aldehyde/a
cid)

C-O Stretch

Methyl 3-

formyl-4-

hydroxybenz

oate

~3300-3500

(broad)
~3000-3100 ~1720 ~1680 ~1250, ~1100

Methyl 4-

hydroxybenz

oate

~3100-3600

(broad)
~3030 ~1720 - ~1280, ~1170

Methyl 3-

formylbenzoa

te

- ~3050 ~1725 ~1700 ~1290, ~1130

3-Formyl-4-

hydroxybenz

oic Acid

~2500-3300

(very broad)
~3080 -

~1690 (acid),

~1670

(aldehyde)

~1300, ~1200

Table 4: Mass Spectrometry Data (EI-MS)

Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

Methyl 3-formyl-4-

hydroxybenzoate
180 181 [M+H]⁺, 149, 121, 93

Methyl 4-hydroxybenzoate 152 121, 93, 65

Methyl 3-formylbenzoate 164 133, 105, 77

3-Formyl-4-hydroxybenzoic

Acid
166 149, 121, 93, 65

Experimental Protocols
Standard procedures for obtaining the spectroscopic data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a

frequency of 100 MHz. Spectra were obtained with complete proton decoupling. A spectral

width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.

Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier

transform, followed by phase and baseline correction. Chemical shifts were referenced to the

TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectra were obtained using a FT-IR spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean, empty ATR crystal was recorded and automatically

subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Mass spectra were acquired using a mass spectrometer with an electron ionization source

coupled to a gas chromatograph (GC-MS).

Sample Introduction: A dilute solution of the sample in methanol was injected into the GC.

The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness.

The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.
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Ionization: The sample was ionized by electron impact at 70 eV.

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a

quadrupole mass analyzer scanning from m/z 40 to 500.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the structural

relationship of the compared compounds.
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Caption: General workflow for the spectroscopic characterization of organic compounds.

Methyl 3-formyl-4-hydroxybenzoate

Methyl 4-hydroxybenzoate

Lacks formyl group

Methyl 3-formylbenzoate

Lacks hydroxyl group

3-Formyl-4-hydroxybenzoic Acid

Carboxylic acid instead of ester
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Caption: Structural relationship of the compared compounds to the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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